3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a pyrrolidin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of pyridine-3-carboxaldehyde and ®-3-hydroxypyrrolidine as starting materials. The reaction is carried out in the presence of a suitable base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine-substituted pyridines.
Scientific Research Applications
3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-{[(3S)-pyrrolidin-3-yloxy]methyl}pyridine: Similar structure but with a different stereochemistry.
3-{[(3R)-pyrrolidin-3-yloxy]methyl}quinoline: Contains a quinoline ring instead of a pyridine ring.
3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine is unique due to its specific stereochemistry and the presence of both pyridine and pyrrolidine moieties
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10/h1-2,4,6,10,12H,3,5,7-8H2/t10-/m1/s1 |
InChI Key |
DUNDEYKIQYKAEQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CN=CC=C2 |
Canonical SMILES |
C1CNCC1OCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.